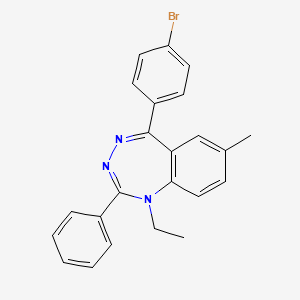![molecular formula C23H16BrNO2 B4304398 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4304398.png)
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
説明
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, also known as BRQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BRQ is a heterocyclic compound that contains a benzodioxole ring, a bromine atom, and a benzoquinoline ring.
科学的研究の応用
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has also been studied for its potential as an antimicrobial agent against bacteria and fungi. In materials science, 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been used as a building block for the synthesis of organic semiconductors. In organic electronics, 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been studied for its potential as a hole-transporting material in organic light-emitting diodes.
作用機序
The mechanism of action of 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is not fully understood. However, studies have suggested that 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline may exert its anticancer activity through the inhibition of tubulin polymerization, which is essential for cell division. 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline may also induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline inhibits tubulin polymerization and induces apoptosis in cancer cells. In addition, 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to disrupt bacterial and fungal cell membranes, leading to their death. In vivo studies in mice have shown that 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has low toxicity and can inhibit tumor growth.
実験室実験の利点と制限
The advantages of using 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline in lab experiments include its potential as an anticancer and antimicrobial agent, its use as a building block for organic semiconductors, and its potential as a hole-transporting material in organic light-emitting diodes. The limitations of using 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline in lab experiments include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. One direction is to further investigate its anticancer activity and mechanism of action. Another direction is to explore its potential as an antimicrobial agent and its mechanism of action against bacteria and fungi. In addition, research can be conducted to optimize the synthesis method of 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline and to develop new derivatives with improved properties. Finally, research can be conducted to explore the use of 4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline in other fields, such as organic electronics and materials science.
特性
IUPAC Name |
12-(6-bromo-1,3-benzodioxol-5-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO2/c24-18-11-21-20(26-12-27-21)10-17(18)23-16-7-3-6-15(16)22-14-5-2-1-4-13(14)8-9-19(22)25-23/h1-2,4-5,8-11H,3,6-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULGMXJFKLZBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC6=C(C=C5Br)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(4-chlorophenyl)-6-{[(2,5-dichlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304320.png)
![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304323.png)
![ethyl 4-(2,5-dimethylphenyl)-6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304328.png)
![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(4-methylphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304329.png)
![5-[(2-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304352.png)
![N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B4304360.png)
![2-(3,4-dimethylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4304364.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B4304367.png)
![ethyl 6-bromo-2-{[(4-chlorophenyl)sulfonyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B4304375.png)
![2-(dimethylamino)ethyl 5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylate](/img/structure/B4304382.png)



![methyl 6-(3-methoxy-3-oxopropyl)-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B4304421.png)